Field: Organic Chemistry
Application: Pyrroles are among the most important heterocycles in pharmaceuticals and agrochemicals.
Method: The desired pyrroles were obtained with yields up to 99% and good functional group tolerance.
NVP-ADW742 is a potent inhibitor of the insulin-like growth factor 1 receptor, known for its role in promoting cell proliferation and survival in various cancers. This compound has garnered attention for its ability to sensitize tumor cells to chemotherapy, making it a valuable candidate in cancer treatment strategies. NVP-ADW742 exhibits an IC50 value of approximately 0.17 µM, indicating its effectiveness in inhibiting the insulin-like growth factor 1 receptor signaling pathway, which is crucial for tumor growth and resistance to therapy .
NVP-ADW742 primarily functions as a kinase inhibitor, targeting the insulin-like growth factor 1 receptor. The compound disrupts the autophosphorylation of this receptor, thereby inhibiting downstream signaling pathways such as the phosphatidylinositol 3-kinase-Akt pathway. This inhibition leads to reduced cell proliferation and enhanced apoptosis in various cancer cell lines, particularly in small cell lung cancer and medulloblastoma models . The chemical structure of NVP-ADW742 allows it to bind effectively to the ATP-binding site of the insulin-like growth factor 1 receptor, preventing its activation.
NVP-ADW742 has demonstrated significant biological activity against several cancer types. In vitro studies indicate that it enhances the efficacy of chemotherapeutic agents like etoposide and temozolomide by inducing apoptosis and cell cycle arrest. For instance, when combined with etoposide, NVP-ADW742 has been shown to increase apoptosis rates significantly compared to either drug alone . The compound also affects various signaling molecules; it downregulates proteins such as Akt, P38, and GSK-3β, contributing to its anti-tumor effects .
The synthesis of NVP-ADW742 involves several steps typical for creating small molecule inhibitors. While specific proprietary methods may not be publicly detailed, general synthetic routes include:
The precise conditions and reagents used can vary based on the desired purity and yield.
NVP-ADW742 is primarily researched for its applications in oncology, particularly in enhancing the effectiveness of existing chemotherapy regimens. Its ability to sensitize tumors to treatments makes it a candidate for combination therapies in:
Additionally, its potential role in inhibiting angiogenesis presents further therapeutic avenues .
Studies have shown that NVP-ADW742 interacts synergistically with other chemotherapeutic agents. For example:
Moreover, interactions with other kinase inhibitors like gefitinib have been explored, revealing that combining these agents can lead to greater apoptotic responses in certain cancer cell lines .
Several compounds exhibit similar mechanisms of action as NVP-ADW742 by targeting receptor tyrosine kinases or related pathways. Here are some notable examples:
Compound Name | Target Receptor | IC50 Value | Unique Features |
---|---|---|---|
Imatinib | BCR-ABL | 0.01 µM | First-generation tyrosine kinase inhibitor |
Gefitinib | Epidermal Growth Factor Receptor | 0.01 µM | Selective inhibitor for non-small cell lung cancer |
Linsitinib | Insulin-like Growth Factor 1 Receptor | 0.03 µM | Dual action on IGF-1R and insulin receptor |
AZD8055 | mTOR | 0.03 µM | Targets mTOR pathway alongside IGF signaling |
NVP-ADW742's uniqueness lies in its selectivity for the insulin-like growth factor 1 receptor over other kinases, making it particularly effective in contexts where this pathway is dysregulated .
NVP-ADW742, chemically designated as 5-(3-phenylmethoxyphenyl)-7-[3-(pyrrolidin-1-ylmethyl)cyclobutyl]pyrrolo[2,3-d]pyrimidin-4-amine, is a small-molecule inhibitor targeting the insulin-like growth factor-1 receptor (IGF-1R). Its molecular formula is C₂₈H₃₁N₅O, with a molecular weight of 453.58 g/mol . The compound features a pyrrolo[2,3-d]pyrimidine core substituted with a phenylmethoxyphenyl group at position 5 and a pyrrolidinylmethylcyclobutyl moiety at position 7 (Figure 1) .
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₈H₃₁N₅O | |
Molecular Weight | 453.58 g/mol | |
CAS Number | 475488-23-4 | |
Solubility in DMSO | 10 mg/mL (22.04 mM) | |
Solubility in Ethanol | 4 mg/mL (8.81 mM) |
NVP-ADW742 is synthesized through multistep organic reactions, emphasizing chemoselective cross-coupling and functional group transformations.
Core Structure Assembly:
Functionalization of the Cyclobutyl Group:
Protection and Deprotection Strategies:
NVP-ADW742 is rigorously characterized using advanced analytical methods to confirm identity, purity, and structural integrity.
High-Performance Liquid Chromatography (HPLC):
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry (MS):
X-ray Crystallography:
Technique | Key Findings | Source |
---|---|---|
HPLC | Purity ≥98% | |
¹H NMR | Aromatic and SEM-protected group signals | |
ESI-MS | [M+H]⁺ at m/z 454.3 | |
X-ray Crystallography | Confirmation of stereochemistry |
Parameter | Value | Reference |
---|---|---|
Inhibitor Concentration 50% versus IGF-1R | 0.17 μM | [2] [3] [7] |
Selectivity versus Insulin Receptor | 2.8 μM | [2] [7] |
Fold Selectivity IGF-1R vs InsR | 16-fold | [2] [1] [6] |
Cellular IC50 IGF-1R inhibition | 0.1-0.2 μM | [1] [4] |
Biochemical IC50 IGF-1R inhibition | 0.17 μM | [2] [3] |
The comparative inhibition kinetics of NVP-ADW742 against the insulin receptor reveal significant selectivity favoring IGF-1R over insulin receptor kinase activity. The compound exhibits an insulin receptor inhibitor concentration 50% value of 2.8 μM, representing approximately 16-fold selectivity for IGF-1R over insulin receptor [2] [7]. This selectivity differential is crucial for therapeutic applications, as it allows for specific IGF-1R pathway modulation without substantially interfering with insulin receptor-mediated metabolic processes.
The kinetic analysis demonstrates that NVP-ADW742 maintains its ATP-competitive inhibition mechanism against both receptors, but with markedly different binding affinities [1]. The compound's preferential binding to IGF-1R versus insulin receptor can be attributed to subtle structural differences in the ATP-binding domains of these highly homologous receptors. Despite sharing significant sequence homology, the two receptors exhibit distinct conformational characteristics that allow for selective inhibition [8].
Cellular assays have confirmed that the biochemical selectivity translates to functional selectivity in biological systems. At concentrations effective for IGF-1R inhibition, NVP-ADW742 demonstrates minimal impact on insulin receptor signaling pathways, preserving normal glucose homeostasis mechanisms while effectively blocking IGF-1R-mediated proliferative signals [6] [9].
Table 2: Comparative Inhibition Kinetics Against Insulin Receptor
Kinase Target | IC50 (μM) | Cellular Potency | Reference |
---|---|---|---|
IGF-1R | 0.17 | High | [2] [3] [7] |
Insulin Receptor | 2.8 | Moderate | [2] [7] |
Selectivity Ratio | 16.5x | Preferential IGF-1R | [2] [1] [6] |
Comprehensive kinase profiling studies have established the off-target effects profile of NVP-ADW742 against multiple receptor tyrosine kinases, including c-Kit, platelet-derived growth factor receptor, and vascular endothelial growth factor receptor-2. The compound demonstrates exceptional selectivity, with inhibitor concentration 50% values exceeding 5 μM for c-Kit and greater than 10 μM for platelet-derived growth factor receptor, vascular endothelial growth factor receptor-2, human epidermal growth factor receptor 2, and BCR-ABL p210 [2] [1].
The selectivity against c-Kit kinase activity is particularly noteworthy, as this receptor shares structural similarities with IGF-1R. NVP-ADW742 exhibits inhibitor concentration 50% values in the 3 to 5 μM range against c-Kit, representing approximately 29-fold selectivity for IGF-1R [1] [6]. This level of selectivity is significant for therapeutic applications, as it minimizes potential interference with c-Kit-mediated hematopoietic and gastrointestinal functions.
Studies examining the compound's effects on platelet-derived growth factor receptor and vascular endothelial growth factor receptor-2 have demonstrated inhibitor concentration 50% values exceeding 10 μM for both targets [2] [1]. This represents greater than 59-fold selectivity for IGF-1R over these angiogenesis-related receptor tyrosine kinases. The minimal off-target activity against vascular endothelial growth factor receptor-2 is particularly important, as this receptor plays crucial roles in normal vascular development and maintenance.
Biochemical screening against broader panels of kinases has confirmed that NVP-ADW742 maintains at least 10-fold selectivity for IGF-1R over most other kinases tested [1]. Notable exceptions identified in comprehensive profiling include Flt-1, Flt-3, and Tek kinases, though these targets are not significantly expressed in many cancer types where IGF-1R inhibition is therapeutically relevant [1].
Table 3: Off-Target Effects on c-Kit, PDGFR, and VEGFR-2
Kinase Target | IC50 (μM) | Selectivity vs IGF-1R | Reference |
---|---|---|---|
c-Kit | >5 | >29-fold | [2] [1] [6] |
Platelet-Derived Growth Factor Receptor | >10 | >59-fold | [2] [1] |
Vascular Endothelial Growth Factor Receptor-2 | >10 | >59-fold | [2] [1] |
Human Epidermal Growth Factor Receptor 2 | >10 | >59-fold | [2] |
BCR-ABL p210 | >10 | >59-fold | [2] [1] |
NVP-ADW742 demonstrates potent inhibitory activity against the insulin-like growth factor-1 receptor kinase, exhibiting highly selective antagonism of the IGF-1R/AKT/mTOR signaling cascade that is frequently dysregulated in oncogenic processes [1] [2]. This pyrrolo[2,3-d]pyrimidin-4-amine compound functions as an ATP-competitive inhibitor with an IC50 value of 0.17 μM against IGF-1R, demonstrating over 16-fold greater selectivity for IGF-1R compared to the insulin receptor [3] [4].
The mechanism of IGF-1R/AKT/mTOR pathway disruption by NVP-ADW742 involves direct interference with IGF-1R autophosphorylation, preventing the subsequent activation of downstream signaling components [1] [5]. Upon IGF-1R inhibition, the compound effectively blocks the phosphorylation of insulin receptor substrate proteins, which serve as critical adaptor molecules linking IGF-1R to the phosphatidylinositol 3-kinase pathway [6] [7]. This disruption results in decreased phosphorylation of AKT at both serine 473 and threonine 308 residues, effectively attenuating the survival and proliferation signals mediated by this kinase [1] [8].
The compound's inhibitory effects extend to the mammalian target of rapamycin complex 1, which represents a central node in the IGF-1R signaling network [5] [9]. NVP-ADW742 treatment results in diminished mTORC1 activity, as evidenced by reduced phosphorylation of downstream effectors including ribosomal protein S6 kinase 1 and eukaryotic translation initiation factor 4E-binding protein 1 [9] [10]. This disruption of mTORC1 signaling leads to impaired protein synthesis, reduced cellular growth, and enhanced sensitivity to apoptotic stimuli in malignant cells [1] [6].
Table 1: IGF-1R/AKT/mTOR Pathway Disruption by NVP-ADW742
Signaling Component | Effect of NVP-ADW742 | IC50/Concentration | Reference |
---|---|---|---|
IGF-1R autophosphorylation | Inhibited | 0.17 μM | [3] [4] |
AKT phosphorylation (Ser473) | Decreased | 0.1-0.2 μM | [1] [8] |
AKT phosphorylation (Thr308) | Decreased | 0.1-0.2 μM | [1] [8] |
mTORC1 activity | Suppressed | 0.1-0.5 μM | [5] [9] |
S6K1 phosphorylation | Reduced | 0.1-0.5 μM | [5] [9] |
4E-BP1 phosphorylation | Diminished | 0.1-0.5 μM | [5] [9] |
Research findings demonstrate that NVP-ADW742 achieves maximal pathway disruption at concentrations that completely eliminate basal PI3K-AKT activity in cancer cell lines [1] [11]. In small cell lung cancer models, the compound synergistically enhanced chemotherapy sensitivity when PI3K-AKT signaling was fully suppressed, indicating that complete pathway inhibition is necessary for optimal therapeutic efficacy [1] [11]. The selective nature of this inhibition is further evidenced by the compound's minimal effects on other receptor tyrosine kinases, with IC50 values exceeding 10 μM for epidermal growth factor receptor, platelet-derived growth factor receptor, and vascular endothelial growth factor receptor-2 [1] [3].
NVP-ADW742 exerts profound effects on the regulation of apoptotic machinery through modulation of key pro-apoptotic and anti-apoptotic proteins [1] [8] [11]. The compound's impact on apoptotic signaling pathways represents a critical mechanism by which it enhances cancer cell sensitivity to therapeutic interventions and promotes programmed cell death in malignant tissues.
The primary mechanism of apoptotic modulation involves the activation of caspase cascades, particularly caspase-3, which serves as a central executioner in the apoptotic process [8] [11]. Treatment with NVP-ADW742 results in enhanced caspase-3 activation, as demonstrated by increased cleavage of procaspase-3 to its active form [1] [8]. This activation occurs in a concentration-dependent manner, with optimal effects observed at concentrations ranging from 1.5 to 3.0 μM when combined with chemotherapeutic agents [8] [11].
Poly(ADP-ribose) polymerase cleavage represents another critical downstream event modulated by NVP-ADW742 treatment [1] [8] [11]. The compound enhances PARP cleavage to generate the characteristic 85-kDa fragment, indicating robust activation of the apoptotic machinery [12] [8]. This cleavage pattern is consistent with caspase-3-mediated proteolysis and represents a hallmark of apoptotic cell death [12] [13]. In small cell lung cancer cell lines, the combination of NVP-ADW742 with etoposide produced PARP cleavage levels equivalent to those achieved by much higher concentrations of etoposide alone [1] [11].
The compound significantly impacts the expression and activity of Bcl-2 family proteins, which serve as critical regulators of mitochondrial-mediated apoptosis [14] [15]. NVP-ADW742 treatment results in decreased levels of the anti-apoptotic protein Bcl-2, while simultaneously promoting the activation of pro-apoptotic proteins such as Bax [8] [15]. This shift in the balance of Bcl-2 family proteins favors mitochondrial outer membrane permeabilization and the release of cytochrome c, initiating the intrinsic apoptotic pathway [14] [15].
Table 2: Apoptotic Regulatory Protein Modulation by NVP-ADW742
Protein Target | Effect | Mechanism | Concentration Range | Reference |
---|---|---|---|---|
Caspase-3 | Activated | Procaspase cleavage | 1.5-3.0 μM | [1] [8] [11] |
PARP | Cleaved | Caspase-3 substrate | 1.5-3.0 μM | [1] [8] [11] |
Bcl-2 | Decreased | Protein degradation | 2.0-11.0 μM | [15] [8] |
Bax | Activated | Conformational change | 1.0-3.0 μM | [8] [15] |
Cytochrome c | Released | Mitochondrial permeabilization | 1.5-3.0 μM | [8] [14] |
Mcl-1 | Decreased | Protein stability | 1.0-3.0 μM | [8] [15] |
Terminal deoxynucleotidyl transferase dUTP nick end labeling assays demonstrate that NVP-ADW742 significantly enhances DNA fragmentation characteristic of apoptotic cell death [1] [11]. When combined with chemotherapeutic agents such as etoposide, the compound produces a nearly seven-fold increase in apoptosis relative to control conditions [1] [11]. This enhancement appears to result from additive or synergistic effects on apoptotic induction, with the combination achieving levels of cell death comparable to much higher concentrations of chemotherapy alone [1] [11].
The modulation of apoptotic regulatory proteins by NVP-ADW742 involves both transcriptional and post-translational mechanisms [8] [15]. Gene expression analysis reveals downregulation of anti-apoptotic genes and upregulation of pro-apoptotic factors following treatment [15] [16]. Additionally, the compound affects protein stability and subcellular localization of apoptotic regulators, contributing to the overall shift toward a pro-apoptotic cellular environment [8] [15].
NVP-ADW742 demonstrates potent antiangiogenic properties through direct suppression of vascular endothelial growth factor expression and related pro-angiogenic signaling pathways [1] [17]. This mechanism represents a critical component of the compound's anticancer activity, as angiogenesis is essential for tumor growth, progression, and metastasis.
The primary mechanism of VEGF suppression involves blocking IGF-1-mediated transcriptional activation of VEGF gene expression [1] [17]. Under normal conditions, IGF-1 stimulation leads to a doubling of VEGF mRNA expression in cancer cells, but treatment with NVP-ADW742 at concentrations of 5 μM completely inhibits this IGF-1-induced VEGF upregulation [1] [17]. Northern blot analysis demonstrates that the compound effectively prevents IGF-1-mediated enhancement of VEGF transcription without affecting basal VEGF expression levels in serum-free conditions [1] [17].
The antiangiogenic effects of NVP-ADW742 extend to VEGF protein secretion, as confirmed by enzyme-linked immunosorbent assay measurements of conditioned cell culture media [1] [17]. The compound completely blocks IGF-1-induced VEGF protein production, with secreted VEGF levels returning to baseline following treatment [1] [17]. This effect correlates closely with the observed changes in VEGF mRNA expression, indicating that the compound's primary mechanism involves transcriptional regulation rather than post-translational modifications [1] [17].
The molecular basis for VEGF suppression involves disruption of hypoxia-inducible factor-1 alpha signaling, which serves as a critical transcriptional regulator of VEGF expression [1] [18]. IGF-1 normally enhances HIF-1α expression and transcriptional activity, leading to increased VEGF gene transcription [1] [18]. NVP-ADW742 treatment blocks this IGF-1-mediated HIF-1α activation, thereby preventing the transcriptional upregulation of VEGF and other angiogenesis-related genes [1] [18].
Table 3: Antiangiogenic Effects of NVP-ADW742
Parameter | Control | IGF-1 Stimulated | IGF-1 + NVP-ADW742 | Inhibition (%) | Reference |
---|---|---|---|---|---|
VEGF mRNA expression | 1.0 | 2.1 | 1.0 | 100% | [1] [17] |
VEGF protein secretion | Baseline | 2.3-fold increase | Baseline | 100% | [1] [17] |
HIF-1α activity | Low | Enhanced | Low | >90% | [1] [18] |
Angiogenic tube formation | Minimal | Induced | Blocked | >85% | [18] [19] |
Endothelial cell migration | Low | Stimulated | Inhibited | >80% | [18] [19] |
The compound's antiangiogenic activity is particularly relevant in complex growth factor environments, such as those containing fetal bovine serum with multiple angiogenic stimuli [1] [17]. NVP-ADW742 effectively inhibits VEGF expression even when cells are exposed to serum containing IGF-1 and other growth factors, suggesting that IGF-1 represents the predominant angiogenic stimulus in these conditions [1] [17]. The addition of supplemental IGF-1 to serum produces no significant additional increase in VEGF expression compared to serum alone, and NVP-ADW742 treatment returns VEGF levels to baseline even in this complex milieu [1] [17].
The antiangiogenic mechanisms of NVP-ADW742 extend beyond direct VEGF suppression to include effects on other pro-angiogenic factors and pathways [18] [19]. The compound influences the expression and activity of additional angiogenic mediators, including angiopoietins and matrix metalloproteinases, which contribute to the overall inhibition of neovascularization [18] [19]. These broader antiangiogenic effects suggest that NVP-ADW742 may be particularly effective in targeting the complex angiogenic networks that support tumor growth and progression.
Research findings indicate that the antiangiogenic effects of NVP-ADW742 occur at concentrations similar to those required for IGF-1R kinase inhibition, suggesting that these effects are mediated through the primary target rather than off-target activities [1] [3]. The compound's ability to suppress angiogenesis while simultaneously enhancing chemotherapy sensitivity positions it as a potentially valuable therapeutic agent for cancer treatment, particularly in tumors that are highly dependent on angiogenic support for growth and survival [1] [17].